

# Clinical Dosing Regimens and Pharmacokinetic Parameters

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## Compound Focus: Abexinostat

CAS No.: 783355-60-2

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The following table summarizes the dosing regimens and key pharmacokinetic findings from recent clinical studies, which can guide your experimental design.

Study Population	Recommended Phase 2 Dose (RP2D) & Schedule	Key Pharmacokinetic (PK) Parameters	Reported Efficacy (Objective Response Rate - ORR)
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| **Chinese patients with r/r B-cell NHL** [1] [2] | **80 mg twice daily (BID)** "One week on, one week off" (4-hour interval between doses) | •  $T_{max}$ : 0.5 - 1.0 hour •  $t_{1/2}$ : 2.56 - 8.31 hours • Plasma concentration was dose-proportional | **ORR: 40.0%** (4/10 patients) (1 Complete Response, 3 Partial Responses) | | **Patients with advanced solid tumors** [3] | **90 mg/m<sup>2</sup> (equivalent to 140 mg)** Schedule not fully specified (hypofractionated radiotherapy combination) | Information not specified in the abstract | Best overall response: 8% (1 CR, 3 PRs) at 16-week follow-up |

## Analytical Method for Quantifying Abexinostat Exposure

To monitor **abexinostat** plasma concentrations and optimize dosing, a robust bioanalytical method is essential. Here is a summary of a validated UPLC-MS/MS method for quantifying **abexinostat** in rat

plasma, which can be adapted for research purposes [4].

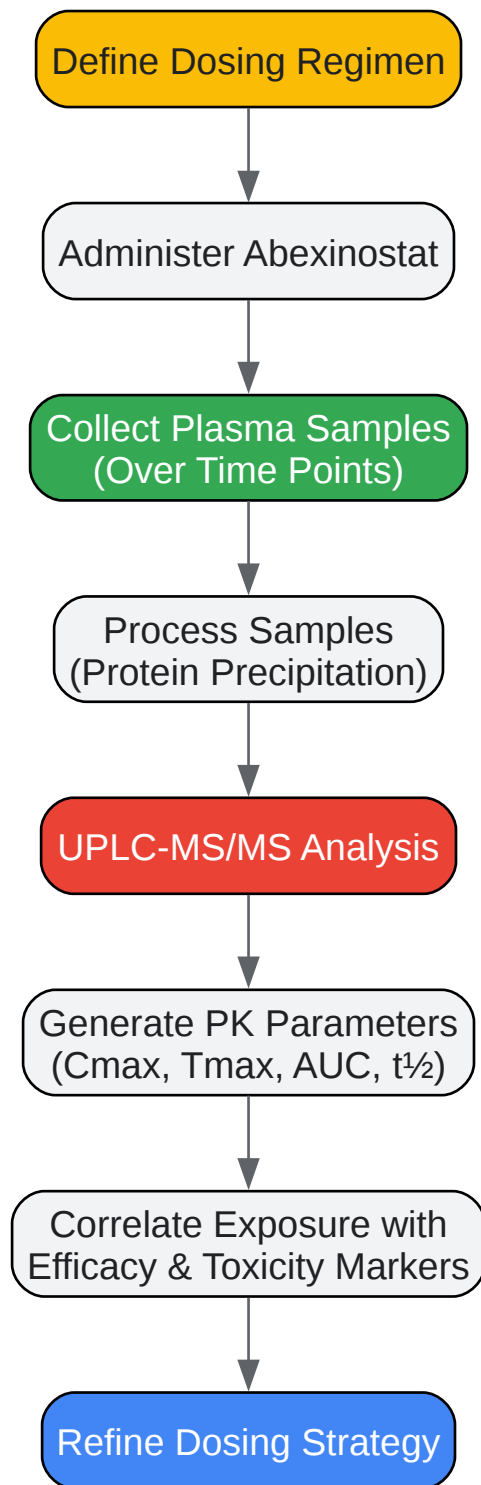
- **Principle:** Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS).
- **Internal Standard (IS):** Givinostat.
- **Detection:** Selective Reaction Monitoring (SRM) in positive ion mode.
- **Ion Transitions:**
  - **Abexinostat:** m/z 397.93 → 200.19
  - Givinostat (IS): m/z 422.01 → 186.11
- **Chromatographic Conditions:**
  - **Column:** Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
  - **Mobile Phase:** Acetonitrile (Mobile Phase B) and 0.1% Formic acid in water (Mobile Phase A)
  - **Gradient Elution:**
    - 0 - 0.5 min: 10% B
    - 0.5 - 1.0 min: 10% B → 90% B
    - 1.0 - 1.4 min: 90% B
    - 1.4 - 1.5 min: 90% B → 10% B
    - 1.5 - 2.0 min: 10% B (re-equilibration)
  - **Flow Rate:** 0.40 mL/min
  - **Injection Volume:** 2.0 μL
  - **Run Time:** 2.0 minutes
  - **Column Temperature:** 40 °C

## Sample Preparation Protocol (Protein Precipitation) [4]

- **Aliquot** 100 μL of plasma sample into a tube.
- **Add** 10 μL of the IS working solution (100 ng/mL Givinostat).
- **Vortex** to mix thoroughly.
- **Precipitate Proteins** by adding 300 μL of acetonitrile (a 1:3 plasma-to-acetonitrile ratio).
- **Vortex** vigorously for 1-2 minutes.
- **Centrifuge** at 13,000 rpm (or ~16,000×g) for 10 minutes at 4°C.
- **Transfer** 100 μL of the clean supernatant to an autosampler vial for analysis.

## Experimental Workflow for Exposure Optimization

The following diagram illustrates a logical workflow for optimizing **abexinostat** exposure in a preclinical or clinical research setting, integrating dosing, sampling, and analysis.



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## Troubleshooting Common Issues

Here are some common challenges and solutions based on the available research:

- Issue: Hematological Toxicities (e.g., thrombocytopenia)
  - **Evidence:** Thrombocytopenia was a common grade  $\geq 3$  adverse event in clinical trials (17% in solid tumors [3], 18.2% in NHL [1]).
  - **Recommendation:** The intermittent "one week on, one week off" schedule was designed specifically to manage these toxicities and allow for patient recovery [5] [2]. Closely monitor blood counts.
- Issue: Achieving Target Exposure
  - **Evidence:** **Abexinostat** has a relatively short half-life (2.56-8.31 hours [1]).
  - **Recommendation:** The twice-daily (BID) dosing schedule helps maintain effective drug exposure over time. The 4-hour interval between doses within a day is part of the optimized regimen [2].
- Issue: Analytical Method Interference
  - **Evidence:** The UPLC-MS/MS method requires high specificity [4].
  - **Recommendation:** Ensure proper sample preparation and chromatography. The use of a stable isotope-labeled internal standard, if available, can improve quantification accuracy versus givinostat.

## Key Conclusions for Researchers

To optimize **abexinostat** exposure in your research:

- **Prioritize Intermittent Dosing:** The clinical data strongly supports an intermittent schedule (e.g., **80 mg BID, "one week on, one week off"**) over continuous dosing for a better therapeutic index [1] [2].
- **Implement Robust PK Monitoring:** Utilize the provided **UPLC-MS/MS methodology** to accurately measure plasma drug concentrations and derive critical PK parameters [4].
- **Correlate PK with PD:** Link the exposure data (PK) to both efficacy (tumor response) and safety (e.g., platelet counts) endpoints to define the optimal exposure window for your specific research context.

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## References

1. Safety, pharmacokinetics, and efficacy of abexinostat, an novel histone deacetylase inhibitor, in Chinese patients with relapsed/refractory B cell non-Hodgkin lymphoma: a Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Safety, pharmacokinetics, and efficacy of abexinostat, an novel histone deacetylase inhibitor, in Chinese patients with relapsed/refractory B cell non-Hodgkin lymphoma: a Phase 1 study | BMC Cancer | Full Text [bmccancer.biomedcentral.com]
3. A phase 1 dose-escalation study of the oral histone deacetylase inhibitor abexinostat in combination with standard hypofractionated radiotherapy in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Development of an UPLC-MS/MS method for quantitative ... [pmc.ncbi.nlm.nih.gov]
5. Abexinostat Shows Promise for B Cell Lymphoma [bioengineer.org]

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